6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
6-[(4-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-2-15-28-18-13-11-17(12-14-18)16-27-22-10-6-3-7-19(22)23-24(27)26-21-9-5-4-8-20(21)25-23/h3-14H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQRLVCNWYBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364522 | |
| Record name | 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4842-79-9 | |
| Record name | 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Functionalized Isatins
The indoloquinoxaline scaffold is typically constructed via acid-catalyzed cyclocondensation between substituted isatins and o-phenylenediamine. For 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline, this requires prior synthesis of 1-(4-propoxybenzyl)isatin as the precursor.
Procedure :
-
Synthesis of 1-(4-propoxybenzyl)isatin :
-
Cyclization with o-phenylenediamine :
Characterization :
-
IR (KBr) : 3395 cm⁻¹ (N-H), 3078 cm⁻¹ (Ar-H), 1614 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆) : δ 12.0 (s, 1H, NH), 7.8–8.1 (m, 4H, quinoxaline-H), 7.6 (d, 2H, benzyl-H), 4.1 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.0 (t, 3H, CH₃).
Alternative Alkylation Route
Direct N-Alkylation of 6H-Indolo[2,3-b]quinoxaline
For late-stage introduction of the 4-propoxybenzyl group, the parent indoloquinoxaline is alkylated using 4-propoxybenzyl bromide under phase-transfer conditions.
Procedure :
-
Reaction setup :
-
Purification :
Optimization Notes :
-
Prolonged reaction times (>48 hours) improve yield but risk decomposition.
-
DMSO enhances solubility of the aromatic substrate, facilitating alkylation.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Alkylation |
|---|---|---|
| Reaction Time | 4–6 hours | 48 hours |
| Overall Yield | 65–70% | 58–63% |
| Purity (HPLC) | >98% | 95–97% |
| Key Advantage | Single-step core formation | Late-stage modification |
Mechanistic Insights
Cyclocondensation Pathway
The reaction proceeds via initial Schiff base formation between the isatin carbonyl and o-phenylenediamine, followed by cyclodehydration to form the quinoxaline ring. Acetic acid catalyzes both steps by protonating the imine intermediate.
Alkylation Mechanism
In DMSO, the phase-transfer catalyst (tetrabutylammonium bromide) facilitates the dissolution of 6H-indolo[2,3-b]quinoxaline, enabling nucleophilic attack by the deprotonated nitrogen on the 4-propoxybenzyl bromide.
Physicochemical and Spectral Data
Molecular Formula : C₂₆H₂₃N₃O
Molecular Weight : 393.48 g/mol
Elemental Analysis :
UV-Vis (EtOH) : λₘₐₓ = 278 nm, 342 nm (π→π* transitions).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with different functional groups .
Scientific Research Applications
6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the catalytic domain of kinases, blocking their activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers and other diseases characterized by dysregulated kinase activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Electronic Properties
- HOMO Energy Levels : The 4-methoxyphenyl substituent yields the highest HOMO energy (-5.2 eV) due to electron-donating methoxy groups . The 4-propoxybenzyl group, with a longer alkoxy chain, may further elevate HOMO levels (closer to -5.0 eV), enhancing hole-transport properties in OLEDs .
- Band Gaps : Smaller band gaps (e.g., 2.7 eV for 3,5-dimethoxyphenyl) correlate with extended conjugation. The propoxybenzyl group’s benzyl moiety could reduce the band gap to ~2.7 eV, similar to dimethoxy derivatives .
DNA Binding and Pharmacological Activity
Indoloquinoxalines interact with DNA via intercalation or minor-groove binding, with affinity modulated by substituents:
Table 2: DNA Binding and Cytotoxicity of Key Derivatives
- DNA Affinity: Bulky substituents like benzo-annulated derivatives increase DNA binding (lg Ka = 6.87) by enhancing hydrophobic interactions . The propoxybenzyl group’s benzyl ring may similarly improve intercalation, while the propoxy chain could stabilize minor-groove binding, yielding lg Ka ~6.3 .
- Cytotoxicity : Derivatives with cyclic or primary carbon substituents (e.g., IDQ-5, IC50 = 0.5 μM) show potent activity. The propoxybenzyl group’s primary carbon chain aligns with QSAR recommendations for cytotoxicity .
Table 3: Performance in OLEDs
- The propoxybenzyl group’s aromaticity and alkoxy flexibility may balance thermal stability (Tg ~165°C) and electron-injection efficiency, outperforming phenyl derivatives but lagging behind triphenylsilyl analogs .
Biological Activity
6-(4-Propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The primary mechanism through which 6H-indolo[2,3-b]quinoxalines exert their biological effects is DNA intercalation . This interaction allows the compound to insert itself between DNA base pairs, leading to structural changes in the DNA helix and influencing various cellular processes. The thermal stability of the DNA-complex formed with these compounds is crucial for their efficacy, as it impacts their binding affinity and biological activity .
Anticancer Activity
Research indicates that this compound derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have shown promising results against solid tumors and leukemia cells with IC50 values indicating effective cytotoxicity. Notably, certain derivatives have demonstrated better activity than standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Indolo[2,3-b]quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Molt 4/C8 (T-lymphocytes) | 23 | |
| NCA0424 | Various human tumor lines | <10 | |
| B-220 | CEM (T-lymphocytes) | 38 |
Antiviral Activity
In addition to its anticancer properties, this compound also exhibits antiviral activity. Studies have shown that related compounds can inhibit the replication of viruses such as HSV-1 and cytomegalovirus. The antiviral mechanism is believed to involve interference with viral DNA synthesis and protein production at varying concentrations depending on the specific virus and cellular context .
Table 2: Antiviral Activity Against Various Viruses
| Virus Type | Compound Tested | Concentration (mM) | Effectiveness |
|---|---|---|---|
| HSV-1 | Dimethyl derivative | 1e5 | Significant inhibition |
| Cytomegalovirus | 6-(dimethylaminoethyl) derivative | 300 | High activity |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications in substituents at various positions on the indoloquinoxaline scaffold can enhance or diminish its activity. For example, substitutions that increase hydrophobic interactions or improve binding affinity to DNA often correlate with increased biological efficacy .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the anticancer effects of several indolo[2,3-b]quinoxaline derivatives against a panel of human tumor cell lines. The results indicated that compounds with specific side chains exhibited enhanced cytotoxicity compared to others. The study highlighted the importance of structural optimization in developing effective anticancer agents .
- Antiviral Mechanism Exploration : Another investigation focused on the antiviral mechanisms of related quinoxaline derivatives. It demonstrated that certain modifications led to significant reductions in viral replication rates in vitro, suggesting potential pathways for therapeutic development against viral infections .
Q & A
Q. What are the common synthetic routes for 6-substituted indolo[2,3-b]quinoxaline derivatives?
The synthesis typically employs palladium-catalyzed reactions. A one-pot method involves dual C–N coupling and C–H activation (Pd catalysis), yielding derivatives like 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline with moderate substrate scope (50–70% yields). Alternatively, a two-step approach uses Suzuki coupling followed by annulation with amines, offering broader substituent flexibility (e.g., aliphatic or aromatic groups). For example, 6-(4-propoxybenzyl) derivatives can be synthesized via this route .
Q. How do indoloquinoxalines interact with DNA, and what assays are used to study this?
These compounds act as DNA intercalators , inserting their planar chromophores between base pairs. Key assays include:
- UV-Vis hypochromicity : Measures reduced absorbance upon DNA binding (e.g., 10–30% hypochromism for 6-(dialkylaminoethyl) derivatives) .
- Thermal denaturation : Quantifies stabilization of DNA duplexes (ΔTm = +5–15°C for high-affinity binders like B-220) .
- Fluorescence titration : Determines binding constants (e.g., lgKa = 4–5 for 6-(oxiranylmethyl) derivatives) .
Q. What methodologies evaluate the cytotoxicity of indoloquinoxaline derivatives?
- MTT assay : Measures IC50 values against cancer cell lines (e.g., compound 27 in has IC50 = 1.5–9.3 μM for HepG-2 and HCT116).
- Apoptosis assays : Annexin V-FITC staining and cell cycle analysis (e.g., S/G0 phase arrest in HepG-2 cells) .
- Selectivity screening : Compares cytotoxicity between cancerous (e.g., MCF-7) and non-cancerous cells (e.g., BJ-1 fibroblasts) .
Q. What photophysical properties make indoloquinoxalines relevant for material science?
Derivatives exhibit low band gaps (e.g., 1.8–2.2 eV) and high HOMO levels (−5.1 to −5.4 eV), suitable for organic electronics. For instance, 6-(4-methoxyphenyl)-substituted analogs show strong aggregation-induced emission (AIE) and J-aggregate formation, enhancing luminescent solar concentrator efficiency .
Advanced Research Questions
Q. How do substituents influence DNA binding affinity and pharmacological activity?
- Aminoethyl side chains (e.g., dimethylaminoethyl in B-220) enhance DNA affinity via minor groove interactions, increasing ΔTm by ~10°C .
- Bulky groups (e.g., propoxybenzyl) reduce binding due to steric hindrance, lowering hypochromicity by 15–20% .
- Electron-withdrawing substituents (e.g., nitro) decrease intercalation efficiency but improve redox activity for electrochemical applications .
Q. What catalytic systems optimize the synthesis of 6-(4-propoxybenzyl) derivatives?
- Pd(OAc)₂/XPhos : Efficient for Suzuki coupling of bromoquinoxalines with 4-propoxybenzyl boronic acids (80–85% yield) .
- Cu(I)-catalyzed click chemistry : Useful for triazole-linked derivatives (e.g., compound 27 in ) with >90% regioselectivity .
Q. How can computational methods predict the bioactivity of indoloquinoxalines?
- Molecular docking : Identifies binding poses in DNA grooves or enzyme pockets (e.g., compound 27 binds ATPase domains with ΔG = −9.2 kcal/mol) .
- TDDFT simulations : Correlate electronic structure with optical properties (e.g., HOMO-LUMO gaps validated within 0.1 eV of experimental data) .
- POM analysis : Prioritizes compounds with optimal logP (−0.5 to +3.0), polar surface area (<90 Ų), and low toxicity .
Q. What structural modifications improve selectivity toward cancer cells?
Q. How do indoloquinoxalines perform in non-biological applications like energy storage?
Derivatives like 2/3-(tert-butyl)-6-(2-(2-methoxyethoxy)ethyl)-6H-indolo[2,3-b]quinoxaline exhibit low reduction potentials (−2.1 V vs. Ag/Ag⁺) and high stability (>500 cycles in nonaqueous redox flow batteries) due to rigid π-conjugation and tert-butyl substituents .
Methodological Considerations
Resolving contradictions in substrate scope vs. yield for Pd-catalyzed syntheses
The one-pot method () favors electron-rich aryl amines but struggles with steric hindrance, while the two-step approach accommodates aliphatic amines but requires rigorous purification. Cross-referencing synthetic routes with electrochemical data (e.g., HOMO levels) helps prioritize pathways for target applications .
Interpreting discrepancies in DNA binding vs. cytotoxicity
Some high-affinity binders (e.g., B-220) show moderate cytotoxicity due to poor cellular uptake, resolved by prodrug strategies (e.g., esterification of side chains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
